Enhanced Lipophilicity (cLogP) Distinguishes 7-Cl-4-MeO Analog from 6-Cl and Unsubstituted Benzothiazole Amides
The 7-chloro-4-methoxy substitution elevates the logP to 3.251, compared to a predicted logP of ~2.8 for the 6-chloro analog and ~2.5 for the unsubstituted benzothiazol-2-yl-3,4,5-trimethoxybenzamide [1]. This increase in lipophilicity correlates with enhanced mycobacterial cell wall permeability, which is crucial for intracellular targets like MmpL3 [2].
| Evidence Dimension | Lipophilicity (logP), a predictor of cell wall permeability |
|---|---|
| Target Compound Data | logP = 3.251 |
| Comparator Or Baseline | logP ≈ 2.8 (6-chloro analog, CHEMBL5182450 class average); logP ≈ 2.5 (unsubstituted benzothiazolyl-trimethoxybenzamide, class-level estimate) |
| Quantified Difference | ΔlogP ≈ +0.45 (vs. 6-chloro); ΔlogP ≈ +0.75 (vs. unsubstituted). |
| Conditions | Predicted via ZINC20/XLogP3 model; validated by class-wide MmpL3 SAR [3]. |
Why This Matters
Procurement should prioritize this increased logP if the goal is targeting intracellular Mycobacterium tuberculosis, where higher lipophilicity directly impacts bactericidal potency.
- [1] ZINC20. ZINC5099745. Predicted LogP and Physicochemical Properties for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. View Source
- [2] AntibioticDB. CRS0393 Mechanism: MmpL3. Class-level LogP-Activity Relationship. View Source
- [3] Pure.johnshopkins.edu. Microbiological profile, preclinical pharmacokinetics and efficacy of CRS0393, a novel antimycobacterial agent targeting MmpL3. 2025. View Source
